molecular formula C20H21ClN4O2 B11005581 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide

Cat. No.: B11005581
M. Wt: 384.9 g/mol
InChI Key: PTEBNZAJWFOEPZ-UHFFFAOYSA-N
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Description

2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-{[1-(PROPAN-2-YL)-1H-PYRROL-2-YL]METHYL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydropyridazinone ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-{[1-(PROPAN-2-YL)-1H-PYRROL-2-YL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, hydrazine derivatives, and pyrrole compounds. The key steps in the synthesis may include:

    Formation of the dihydropyridazinone ring: This can be achieved through the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization.

    Introduction of the pyrrole moiety: This step involves the reaction of the dihydropyridazinone intermediate with a pyrrole derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-{[1-(PROPAN-2-YL)-1H-PYRROL-2-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-{[1-(PROPAN-2-YL)-1H-PYRROL-2-YL]METHYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological assays to study its effects on cellular pathways and enzyme activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-{[1-(PROPAN-2-YL)-1H-PYRROL-2-YL]METHYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid: This compound shares the dihydropyridazinone ring and chlorophenyl group but lacks the pyrrole moiety.

    Imidazole derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.

Uniqueness

The uniqueness of 2-[3-(2-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-{[1-(PROPAN-2-YL)-1H-PYRROL-2-YL]METHYL}ACETAMIDE lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(1-propan-2-ylpyrrol-2-yl)methyl]acetamide

InChI

InChI=1S/C20H21ClN4O2/c1-14(2)24-11-5-6-15(24)12-22-19(26)13-25-20(27)10-9-18(23-25)16-7-3-4-8-17(16)21/h3-11,14H,12-13H2,1-2H3,(H,22,26)

InChI Key

PTEBNZAJWFOEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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